Cas no 926255-88-1 (N-(3-amino-2-methylphenyl)-2-iodobenzamide)
N-(3-amino-2-methylphenyl)-2-iodobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-amino-2-methylphenyl)-2-iodobenzamide
- Benzamide, N-(3-amino-2-methylphenyl)-2-iodo-
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- Inchi: 1S/C14H13IN2O/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,16H2,1H3,(H,17,18)
- InChI Key: QXEZPECMHRQWJM-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(N)=C1C)(=O)C1=CC=CC=C1I
N-(3-amino-2-methylphenyl)-2-iodobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-50459-0.05g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-50459-0.1g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-50459-0.25g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-50459-0.5g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-50459-1.0g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-50459-2.5g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-50459-5.0g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-50459-10.0g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000631075-1g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95+% | 1g |
¥3330.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000631075-5g |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
926255-88-1 | 95+% | 5g |
¥7746.00 | 2023-09-15 |
N-(3-amino-2-methylphenyl)-2-iodobenzamide Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on N-(3-amino-2-methylphenyl)-2-iodobenzamide
Comprehensive Overview of N-(3-amino-2-methylphenyl)-2-iodobenzamide (CAS No. 926255-88-1): Properties, Applications, and Research Insights
N-(3-amino-2-methylphenyl)-2-iodobenzamide (CAS No. 926255-88-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This iodobenzamide derivative is characterized by the presence of an amino group and a methyl substituent on the phenyl ring, which contribute to its reactivity and versatility in synthetic chemistry. Researchers and industry professionals often search for terms like "926255-88-1 supplier," "N-(3-amino-2-methylphenyl)-2-iodobenzamide synthesis," and "iodobenzamide applications," reflecting its growing relevance in advanced material science and drug development.
The compound's molecular structure, featuring a 2-iodobenzamide core linked to a 3-amino-2-methylphenyl group, makes it a valuable intermediate in the synthesis of more complex molecules. Recent studies highlight its role in the development of targeted therapeutics, particularly in oncology and neurology, where its ability to modulate specific biochemical pathways is under investigation. Searches for "926255-88-1 mechanism of action" and "iodobenzamide derivatives in medicine" underscore the scientific community's interest in its pharmacological potential. Additionally, its stability and solubility properties are frequently discussed in forums focusing on organic synthesis optimization.
From an industrial perspective, N-(3-amino-2-methylphenyl)-2-iodobenzamide is often utilized in high-throughput screening and catalyst design. Its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, has made it a staple in palladium-catalyzed transformations. Queries like "926255-88-1 reactivity" and "iodobenzamide in C-C bond formation" are common among chemists exploring its synthetic utility. The compound's electron-rich aromatic system further enhances its applicability in photocatalysis and material science, aligning with trends in sustainable chemistry and green synthesis.
Quality control and analytical characterization of CAS No. 926255-88-1 are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. Search terms like "N-(3-amino-2-methylphenyl)-2-iodobenzamide purity analysis" and "926255-88-1 spectroscopic data" reflect the demand for reliable analytical protocols. Furthermore, the compound's storage conditions—typically under inert atmospheres at low temperatures—are frequently addressed in technical discussions to prevent degradation.
In the context of drug discovery, N-(3-amino-2-methylphenyl)-2-iodobenzamide serves as a scaffold for designing small-molecule inhibitors. Its structural motifs are being explored for interactions with kinase targets and G-protein-coupled receptors, topics that dominate academic and patent literature. Popular searches include "926255-88-1 biological activity" and "iodobenzamide-based drugs," highlighting its translational potential. Collaborative efforts between academia and biotech firms are accelerating its adoption in preclinical studies, particularly for diseases with unmet medical needs.
Environmental and safety considerations for CAS No. 926255-88-1 are also paramount. While not classified as hazardous, proper handling protocols—such as the use of personal protective equipment (PPE) and fume hoods—are recommended to minimize exposure. Queries like "926255-88-1 safety data sheet" and "iodobenzamide handling precautions" are essential for laboratory personnel. The compound's biodegradability and ecotoxicological profile are areas of ongoing research, aligning with global initiatives for sustainable chemical practices.
In summary, N-(3-amino-2-methylphenyl)-2-iodobenzamide (CAS No. 926255-88-1) represents a multifaceted compound with broad applicability in pharmaceutical research, catalysis, and material science. Its evolving role in precision medicine and green chemistry ensures its continued relevance in scientific discourse. As interest grows in tailored molecular architectures, this compound is poised to remain a focal point for innovation and discovery.
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